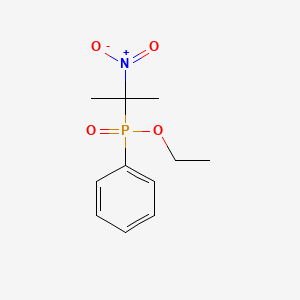
Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester is a chemical compound known for its unique structure and properties It belongs to the class of phosphinic acids and is characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1-nitroethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester typically involves the reaction of phosphinic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of phosphinic acid with ethanol in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst type, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where phosphinic acid is reacted with ethanol in the presence of industrial catalysts. The process is optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-substituted phosphinic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic acid derivatives.
Biology: Investigated for its potential as a bioisosteric group in drug design and development.
Medicine: Explored for its potential use in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a bioisostere, mimicking the behavior of natural phosphates and influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: Similar in structure but differ in the oxidation state of the phosphorus atom.
Phosphonates: Contain a P-C bond instead of the P-O bond found in phosphinic acids.
Phosphates: Naturally occurring compounds with a higher oxidation state of phosphorus.
Uniqueness
Phosphinic acid, (1-methyl-1-nitroethyl)phenyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
61753-01-3 |
|---|---|
Molecular Formula |
C11H16NO4P |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
[ethoxy(2-nitropropan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C11H16NO4P/c1-4-16-17(15,11(2,3)12(13)14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
XIZADGBMXDQELS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















